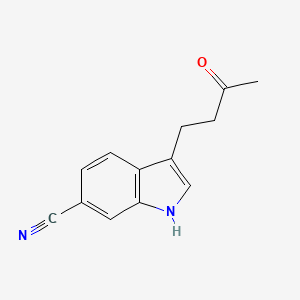
4-Isobutyl-2-pyrrolidinone-13C3 (pregabalin lactam impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is a labeled compound used in various scientific research applications. The compound is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the pyrrolidinone ring. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidinone ring.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group is introduced through a substitution reaction, where a suitable leaving group on the pyrrolidinone ring is replaced by the 2-methylpropyl group.
Isotopic Labeling: The carbon-13 labeling is achieved by using carbon-13 labeled reagents during the synthesis.
Industrial Production Methods
Industrial production of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the isotopic purity and chemical integrity of the compound. The process is optimized for high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to pyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is used in a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The carbon-13 label allows for precise tracking of the compound’s fate in these systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methylpropyl)-2-pyrrolidinone: The non-labeled version of the compound.
2-Pyrrolidinone: The parent compound without the 2-methylpropyl group.
N-Methyl-2-pyrrolidinone (NMP): A similar compound with a methyl group instead of a 2-methylpropyl group.
Uniqueness
4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is unique due to its isotopic labeling, which makes it particularly valuable for research applications requiring precise tracking of carbon atoms. This feature distinguishes it from other similar compounds that lack isotopic labels.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
4-(2-methylpropyl)(2,3,5-13C3)azolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/i4+1,5+1,8+1 |
InChI-Schlüssel |
GUGXRXLTTHFKHC-LGMPQVEQSA-N |
Isomerische SMILES |
CC(C)CC1[13CH2][13C](=O)N[13CH2]1 |
Kanonische SMILES |
CC(C)CC1CC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


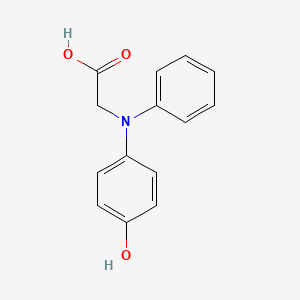
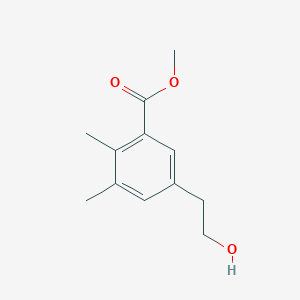
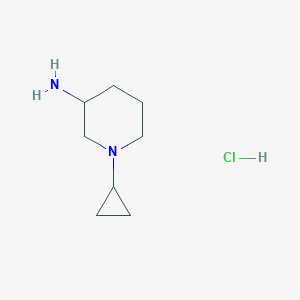
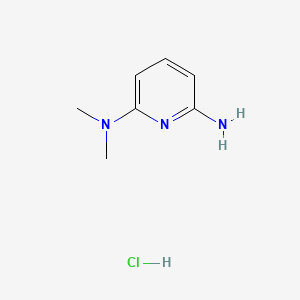
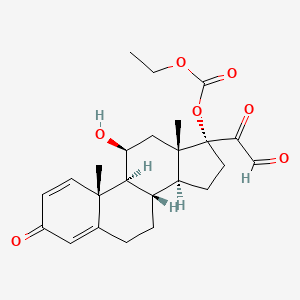
oxolan-2-one](/img/structure/B13850165.png)
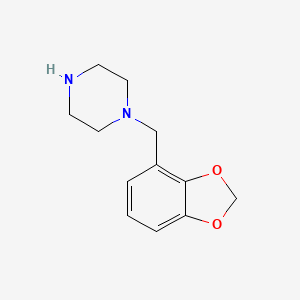

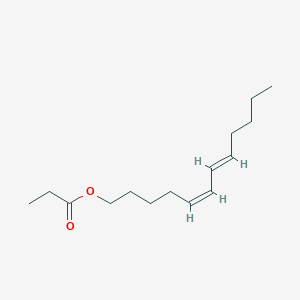
![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)

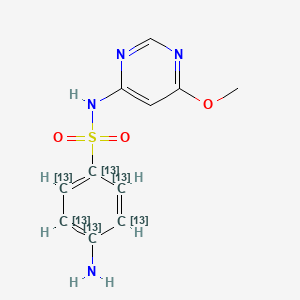
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
